molecular formula C7H17Cl2N3 B2866971 N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride CAS No. 2209090-51-5

N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride

Cat. No. B2866971
CAS RN: 2209090-51-5
M. Wt: 214.13
InChI Key: GXTVFLKHFRGMSR-UHFFFAOYSA-N
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Description

“N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride” is a chemical compound with the empirical formula C7H17Cl2N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1=C(NC=N1)CCN.Cl.Cl . This indicates that the compound contains an imidazole ring with a methyl group attached to one of the nitrogen atoms and an ethanamine group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its molecular weight is 198.09 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Migraine Prophylaxis

Nα-Methylhistamine dihydrochloride has been noted for its potential in reducing or preventing headaches associated with migraines. It is considered more effective than histamine in inducing cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis, which plays a role in the prophylactic treatment of migraines .

Gastric Acid Secretion

This compound acts directly on histamine H2 receptors (H2Rs) to stimulate acid secretion. It is a potent H2R agonist, which means it can be used to study gastric acid secretion mechanisms. This application is particularly relevant in understanding conditions like peptic ulcers and gastritis .

Histamine Receptor Agonism

As a histamine H3 receptor (H3R) agonist, Nα-Methylhistamine dihydrochloride is involved in the production of cAMP. Its role as an H3R agonist can be applied in research related to sleep-wake regulation, appetite control, and cognitive processes .

Biochemical Signaling

The compound’s ability to stimulate cAMP production in cell lines expressing H2Rs suggests its use in biochemical signaling studies. It can help in understanding the intracellular pathways that are regulated by cAMP, such as those involved in cell proliferation and hormone secretion .

Pharmacological Research

Nα-Methylhistamine dihydrochloride’s interaction with H2Rs and H3Rs makes it a valuable tool in pharmacological research, especially for developing drugs that target these receptors. It can aid in the design of new therapeutic agents for gastrointestinal and neurological disorders .

Receptor Classification and Signal Transduction

This compound is featured on the Histamine Receptors page of the Handbook of Receptor Classification and Signal Transduction. It serves as a reference compound for classifying and understanding the signal transduction pathways of histamine receptors .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. It’s worth noting that imidazole derivatives have been used to mimic various imidazole-based biomolecules in research laboratories .

Mechanism of Action

Target of Action

The primary target of N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride, also known as Nα-Methylhistamine dihydrochloride, are the histamine H3 and H2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous system .

Mode of Action

Nα-Methylhistamine dihydrochloride acts as an agonist for both the histamine H3 and H2 receptors . It interacts with these receptors to stimulate acid secretion and cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis . This compound is more potent than histamine in terms of cAMP production, with a lower EC50 concentration and higher maximal cAMP production .

Biochemical Pathways

The interaction of Nα-Methylhistamine dihydrochloride with the histamine H3 and H2 receptors leads to an increase in cAMP synthesis . This increase in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release and gastric acid secretion .

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The stimulation of cAMP synthesis by Nα-Methylhistamine dihydrochloride can lead to various molecular and cellular effects. For example, it can enhance neurotransmitter release in the nervous system and stimulate acid secretion in the stomach . These effects can have various physiological implications, such as the regulation of cognitive functions and gastric functions .

properties

IUPAC Name

N-methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.2ClH/c1-8-4-3-7-9-5-6-10(7)2;;/h8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVFLKHFRGMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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